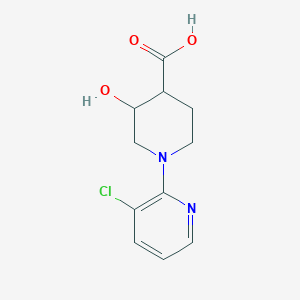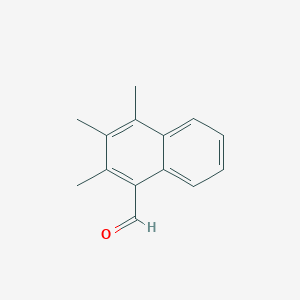
Methyl 4-(cyclohexylcarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(cyclohexylcarbonyl)benzoate is an organic compound with the molecular formula C16H20O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the para position of the benzene ring is substituted with a cyclohexylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohexylcarbonyl)benzoate typically involves the esterification of 4-(cyclohexylcarbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(Cyclohexylcarbonyl)benzoic acid+MethanolAcid CatalystMethyl 4-(cyclohexylcarbonyl)benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(cyclohexylcarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: 4-(Cyclohexylcarbonyl)benzoic acid or cyclohexyl ketone derivatives.
Reduction: Methyl 4-(cyclohexylhydroxymethyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-(cyclohexylcarbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(cyclohexylcarbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylcarbonyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester with a similar structure but lacking the cyclohexylcarbonyl group.
Ethyl 4-(cyclohexylcarbonyl)benzoate: An analog with an ethyl ester group instead of a methyl group.
4-(Cyclohexylcarbonyl)benzoic acid: The parent acid of Methyl 4-(cyclohexylcarbonyl)benzoate.
Uniqueness
This compound is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
439864-63-8 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
methyl 4-(cyclohexanecarbonyl)benzoate |
InChI |
InChI=1S/C15H18O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 |
Clé InChI |
IZOQNXRGTWCMKL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)

![2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine](/img/structure/B13980526.png)
![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)


![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)

![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)

![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)

![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
